molecular formula C11H24O2 B14418041 3-[(Ethoxymethoxy)methyl]heptane CAS No. 80390-85-8

3-[(Ethoxymethoxy)methyl]heptane

Cat. No.: B14418041
CAS No.: 80390-85-8
M. Wt: 188.31 g/mol
InChI Key: ZCVJXVGGVODJCM-UHFFFAOYSA-N
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Description

3-[(Ethoxymethoxy)methyl]heptane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a heptane backbone and an ethoxymethoxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethoxymethoxy)methyl]heptane typically involves the alkylation of heptane derivatives. One common method is the reaction of 3-bromoheptane with sodium ethoxymethoxide under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethoxymethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethoxymethoxy)methyl]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Reduction: The major products are simpler alkanes.

    Substitution: The products vary based on the nucleophile used, resulting in different functionalized heptanes.

Scientific Research Applications

3-[(Ethoxymethoxy)methyl]heptane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its derivatives may be used in the synthesis of biologically active molecules.

    Industry: Used as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Ethoxymethoxy)methyl]heptane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ethoxymethoxy group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylheptane: A branched alkane with a similar heptane backbone but different substituents.

    2-Ethylhexane: Another branched alkane with a similar structure but different branching points.

Uniqueness

3-[(Ethoxymethoxy)methyl]heptane is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other similar alkanes. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

80390-85-8

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

3-(ethoxymethoxymethyl)heptane

InChI

InChI=1S/C11H24O2/c1-4-7-8-11(5-2)9-13-10-12-6-3/h11H,4-10H2,1-3H3

InChI Key

ZCVJXVGGVODJCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCOCC

Origin of Product

United States

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